[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine
説明
“[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine” is a compound with a molecular weight of 207.28 . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is [2-(4-methyl-1-piperazinyl)-4-pyrimidinyl]methanamine . The InChI code is 1S/C10H17N5/c1-14-4-6-15(7-5-14)10-12-3-2-9(8-11)13-10/h2-3H,4-8,11H2,1H3 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 207.28 . The compound is in powder form .科学的研究の応用
Histamine H4 Receptor Ligands :
- A series of 2-aminopyrimidines, including [2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine, was synthesized as ligands for the histamine H4 receptor (H4R). These compounds, particularly compound 4, showed potent in vitro activity and were active as anti-inflammatory agents in animal models, demonstrating their potential for pain management (Altenbach et al., 2008).
Bone Formation Enhancement :
- A compound with a 2-aminopyrimidine template, targeting the Wnt beta-catenin cellular messaging system, was identified for treating bone disorders. This compound, this compound, showed dose-dependent increases in trabecular bone formation in animal models, highlighting its potential in bone health (Pelletier et al., 2009).
Cholinesterase and Aβ-Aggregation Inhibitors :
- The compound demonstrated dual inhibitory activity against cholinesterase and amyloid-β (Aβ) aggregation, suggesting its utility in addressing multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).
Histamine H3 Receptor Ligands :
- Research involving derivatives of 2-aminopyrimidine revealed their binding affinity to human histamine H3 receptors (hH3Rs) and H4Rs. These compounds are significant for developing potential H3R ligands with promising calculated drug-likeness properties (Sadek et al., 2014).
Heterocyclic Systems with Pyrimidine Nucleus :
- Heterocyclic systems incorporating a pyrimidine nucleus, such as this compound, display a broad spectrum of biological activities, including antimicrobial, anticancer, antidepressive, and anti-inflammatory effects. These compounds were synthesized through various reactions, demonstrating their versatility in pharmaceutical applications (Bassyouni & Fathalla, 2013).
Photocytotoxicity in Red Light :
- Iron(III) complexes containing this compound showed photocytotoxic properties in red light, making them potential agents for cellular imaging and cancer treatment (Basu et al., 2014).
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures, such as imatinib, are known to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival.
Mode of Action
These inhibitors typically bind to the inactive form of the tyrosine kinase domain, thereby preventing the activation of downstream signaling pathways .
Biochemical Pathways
Tyrosine kinase inhibitors generally disrupt the signaling pathways that regulate cell proliferation and survival, leading to the inhibition of cancer cell growth .
Result of Action
Based on the action of similar compounds, it can be hypothesized that it may lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
特性
IUPAC Name |
[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c1-14-4-6-15(7-5-14)10-12-3-2-9(8-11)13-10/h2-3H,4-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQCBPGYBSLAOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。